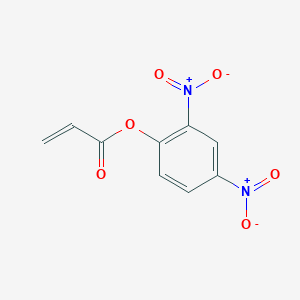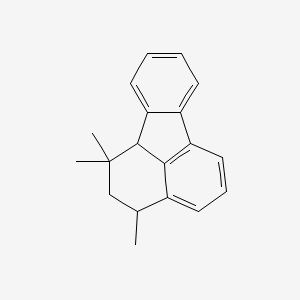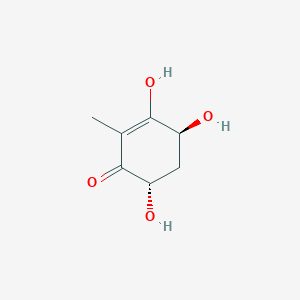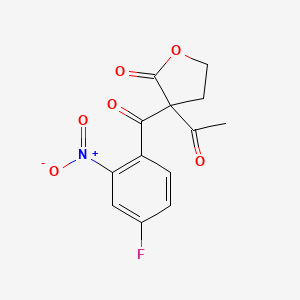![molecular formula C12H22O B14515618 2,4-Dimethyl-1-oxaspiro[5.5]undecane CAS No. 62809-63-6](/img/structure/B14515618.png)
2,4-Dimethyl-1-oxaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-oxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure where a six-membered ring is fused to a five-membered ring through a single oxygen atom. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-oxaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where dienes such as methyl vinyl ketones react with dienophiles derived from cyclic CH-acids and aldehydes . Another approach includes the use of the Knoevenagel-Diels-Alder reaction, which involves the reaction of diterpenoid enone, aldehyde, and Meldrum’s acid in the presence of L-proline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-oxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Dimethyl-1-oxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying spirocyclic compounds’ stereochemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-oxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The flipping of the six-membered rings transforms the M enantiomer into the P enantiomer and vice versa, which can influence its biological activity . The compound’s chirality and conformational flexibility play a crucial role in its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-1,5-dioxaspiro[5.5]undecane: Similar structure but with an additional oxygen atom in the ring.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane: Contains nitrogen atoms instead of oxygen.
Uniqueness
2,4-Dimethyl-1-oxaspiro[5.5]undecane is unique due to its specific spirocyclic structure, which imparts distinct stereochemical properties and biological activities. Its ability to undergo enantiomeric inversion and its conformational flexibility make it a valuable compound for various scientific applications .
Properties
CAS No. |
62809-63-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
2,4-dimethyl-1-oxaspiro[5.5]undecane |
InChI |
InChI=1S/C12H22O/c1-10-8-11(2)13-12(9-10)6-4-3-5-7-12/h10-11H,3-9H2,1-2H3 |
InChI Key |
WEEFGGOQQXEXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC2(C1)CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


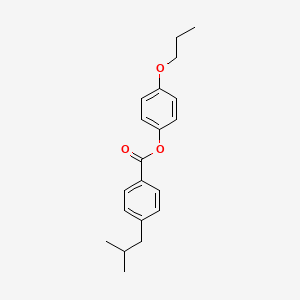
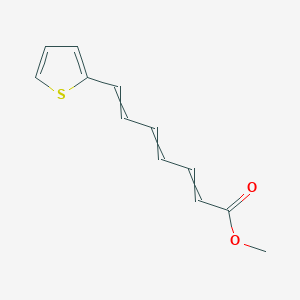
![2-Pyrrolidinone, 1-[2-(acetyloxy)ethyl]-3-hydroxy-3-methyl-](/img/structure/B14515563.png)
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
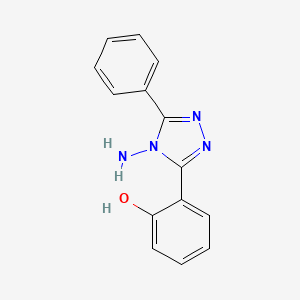
![2-(2-Hydroxyphenyl)propan-2-yl [anilino(phenyl)methyl]phosphonate](/img/structure/B14515600.png)

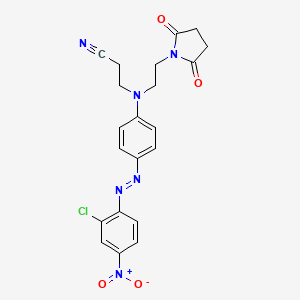
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
